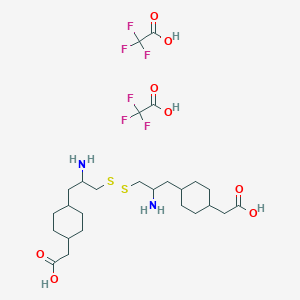
1,1'-Dithiobis(2-amino-3-(4-(carboxymethyl)cyclohexyl)propane) bis(trifluoroacetate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1,1'-Dithiobis(2-amino-3-(4-(carboxymethyl)cyclohexyl)propane) bis(trifluoroacetate) involves multiple steps, starting with the preparation of cyclohexaneacetic acid. The key steps include:
Formation of Cyclohexaneacetic Acid: This is typically achieved through the oxidation of cyclohexane using potassium permanganate or other oxidizing agents.
Introduction of Dithiobis(2-amino-1,3-propanediyl): This step involves the reaction of cyclohexaneacetic acid with dithiobis(2-amino-1,3-propanediyl) under controlled conditions.
Addition of Trifluoroacetate Groups:
Industrial Production Methods: Industrial production of 1,1'-Dithiobis(2-amino-3-(4-(carboxymethyl)cyclohexyl)propane) bis(trifluoroacetate) follows similar synthetic routes but on a larger scale. The process involves:
Bulk Oxidation: Using large-scale oxidizers to convert cyclohexane to cyclohexaneacetic acid.
Controlled Reaction Conditions: Maintaining precise temperature and pressure conditions to ensure the efficient addition of dithiobis(2-amino-1,3-propanediyl) and trifluoroacetate groups.
Purification: Employing techniques such as recrystallization and chromatography to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 1,1'-Dithiobis(2-amino-3-(4-(carboxymethyl)cyclohexyl)propane) bis(trifluoroacetate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: Reduction reactions can convert the trifluoroacetate groups to trifluoroethanol derivatives.
Substitution: The trifluoroacetate groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like sodium methoxide can facilitate substitution reactions.
Major Products:
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Trifluoroethanol derivatives.
Substitution Products: Various substituted derivatives depending on the reagents used
Applications De Recherche Scientifique
1,1'-Dithiobis(2-amino-3-(4-(carboxymethyl)cyclohexyl)propane) bis(trifluoroacetate) has diverse applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
Mécanisme D'action
The mechanism of action of 1,1'-Dithiobis(2-amino-3-(4-(carboxymethyl)cyclohexyl)propane) bis(trifluoroacetate) involves its interaction with specific molecular targets. The compound can:
Inhibit Enzymes: By binding to active sites and preventing substrate interaction.
Modulate Protein Functions: Through covalent modification of amino acid residues.
Affect Cellular Pathways: By altering signaling pathways and gene expression
Comparaison Avec Des Composés Similaires
Benzoyltrifluoroacetone (Btfac): Similar structure but lacks the cyclohexane ring.
Acetylacetone (Acac): A simpler β-diketone without trifluoroacetate groups.
Pivaloyltrifluoroacetone (Ptac): Contains a pivaloyl group instead of a cyclohexane ring.
Uniqueness of 1,1'-Dithiobis(2-amino-3-(4-(carboxymethyl)cyclohexyl)propane) bis(trifluoroacetate): 1,1'-Dithiobis(2-amino-3-(4-(carboxymethyl)cyclohexyl)propane) bis(trifluoroacetate) stands out due to its unique combination of a cyclohexane ring and trifluoroacetate groups, which confer distinct chemical and physical properties. This makes it more versatile in various applications compared to its simpler counterparts .
Propriétés
Numéro CAS |
156143-99-6 |
|---|---|
Formule moléculaire |
C26H42F6N2O8S2 |
Poids moléculaire |
688.7 g/mol |
Nom IUPAC |
2-[4-[2-amino-3-[[2-amino-3-[4-(carboxymethyl)cyclohexyl]propyl]disulfanyl]propyl]cyclohexyl]acetic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C22H40N2O4S2.2C2HF3O2/c23-19(9-15-1-5-17(6-2-15)11-21(25)26)13-29-30-14-20(24)10-16-3-7-18(8-4-16)12-22(27)28;2*3-2(4,5)1(6)7/h15-20H,1-14,23-24H2,(H,25,26)(H,27,28);2*(H,6,7) |
Clé InChI |
YWVTXDBSRJRRQV-UHFFFAOYSA-N |
SMILES |
C1CC(CCC1CC(CSSCC(CC2CCC(CC2)CC(=O)O)N)N)CC(=O)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
SMILES canonique |
C1CC(CCC1CC(CSSCC(CC2CCC(CC2)CC(=O)O)N)N)CC(=O)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
Synonymes |
1,1'-dithiobis(2-amino-3-(4-(carboxymethyl)cyclohexyl)propane) bis(trifluoroacetate) DTBACC BTFAC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















